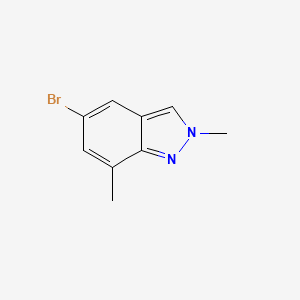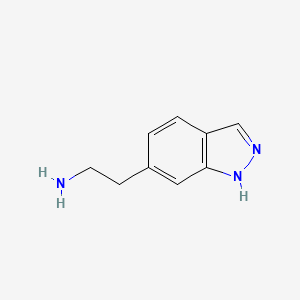
2-(1H-indazol-6-yl)éthanamine
Vue d'ensemble
Description
2-(1H-indazol-6-yl)ethanamine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1H-indazol-6-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1H-indazol-6-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indazol-6-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antihypertensives
2-(1H-indazol-6-yl)éthanamine : a été explorée pour son utilisation potentielle dans le traitement de l'hypertension. Les dérivés de l'indazole sont connus pour présenter des propriétés antihypertensives, ce qui pourrait être attribué à leur capacité à moduler le tonus des muscles lisses vasculaires et la fonction endothéliale .
Activité anticancéreuse
Ce composé a montré des promesses dans la recherche anticancéreuse. Les hétérocycles contenant de l'indazole sont souvent utilisés en chimie médicinale en raison de leur efficacité à inhiber la croissance des cellules cancéreuses. Ils peuvent fonctionner comme des inhibiteurs de kinase ou interagir avec d'autres cibles cellulaires pertinentes pour la progression du cancer .
Effets antidépresseurs
La recherche a indiqué que les composés indazole peuvent avoir des applications en tant qu'antidépresseurs. Leur mécanisme d'action pourrait impliquer la modulation des systèmes de neurotransmetteurs, qui sont souvent dysrégulés dans les troubles dépressifs .
Propriétés anti-inflammatoires
Le potentiel anti-inflammatoire de This compound est significatif, des études suggérant son utilisation pour réduire l'inflammation par l'inhibition de la production de cytokines et d'autres médiateurs inflammatoires .
Agents antibactériens
Les dérivés de l'indazole, y compris This compound, ont été étudiés pour leurs propriétés antibactériennes. Ils peuvent agir en perturbant la synthèse de la paroi cellulaire bactérienne ou en interférant avec des enzymes bactériennes essentielles .
Synthèse de 2H-indazoles
En chimie synthétique, This compound peut être utilisée pour générer des 2H-indazoles par des réactions de cyclisation réductrices. Ces réactions sont cruciales pour créer des composés ayant des activités pharmacologiques potentielles .
Inhibition de la phosphoinositide 3-kinase δ
Les composés indazole ont été identifiés comme des inhibiteurs sélectifs de la phosphoinositide 3-kinase δ, qui est une cible prometteuse pour le traitement des maladies respiratoires. Cette application met en évidence la polyvalence thérapeutique de This compound .
Synthèse et optimisation des médicaments
Le composé est également précieux dans la synthèse et l'optimisation de nouveaux médicaments. Son noyau indazole peut être modifié pour améliorer les propriétés des médicaments, telles que la puissance, la sélectivité et la pharmacocinétique, ce qui en fait un échafaudage clé dans la découverte de médicaments .
Mécanisme D'action
Target of Action
The primary targets of 2-(1H-indazol-6-yl)ethanamine are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
2-(1H-indazol-6-yl)ethanamine interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction leads to changes in the cell cycle progression and DNA damage response, potentially leading to the death of cancer cells .
Biochemical Pathways
The compound affects the CHK1-, CHK2-, and SGK-induced pathways . These pathways are involved in cell cycle regulation, DNA damage response, and cell volume regulation . The downstream effects include changes in cell proliferation, DNA repair, and cell survival .
Pharmacokinetics
It is known that the compound is a solid at room temperature . This could potentially affect its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of 2-(1H-indazol-6-yl)ethanamine’s action include changes in cell cycle progression, DNA repair mechanisms, and cell survival . These changes can lead to the death of cancer cells .
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 2-(1H-indazol-6-yl)ethanamine . .
Analyse Biochimique
Biochemical Properties
Indazole-containing compounds have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities
Cellular Effects
Indazole derivatives have been found to have anti-inflammatory potential and have been studied for their effects on various types of cells
Propriétés
IUPAC Name |
2-(1H-indazol-6-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-1-2-8-6-11-12-9(8)5-7/h1-2,5-6H,3-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDRJEQNMNFKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCN)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313192 | |
| Record name | 1H-Indazole-6-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-47-3 | |
| Record name | 1H-Indazole-6-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-6-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indazol-6-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



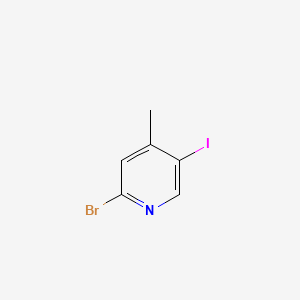
![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)
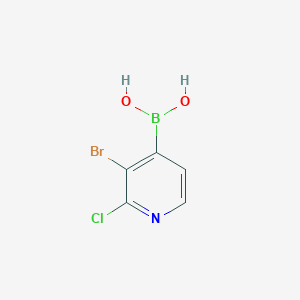
![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)
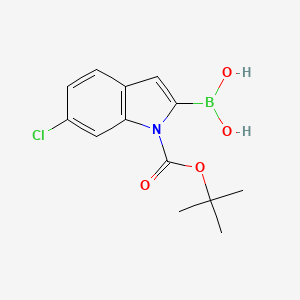
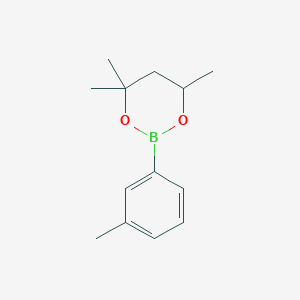
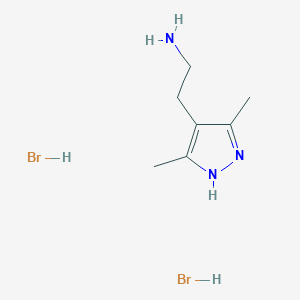

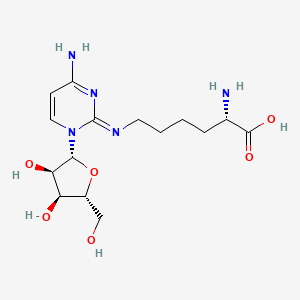
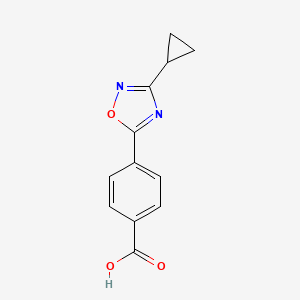
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)

